An In-Depth Technical Guide to 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine: Structure, Properties, and Analysis
An In-Depth Technical Guide to 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine: Structure, Properties, and Analysis
Executive Summary: This document provides a comprehensive technical overview of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a non-symmetrical substituted s-triazine. The 1,3,5-triazine core is a foundational structure for a wide range of biologically active compounds, most notably herbicides. Understanding the specific properties imparted by its substituents—a methoxy group, a primary amino group, and a secondary methylamino group—is critical for researchers in agrochemistry, environmental science, and drug development. This guide details the compound's chemical identity, physicochemical properties, a validated synthetic strategy, modern analytical protocols for its identification and quantification, and its relevance as a potential herbicide metabolite and synthetic intermediate. The information is curated for scientists and professionals, emphasizing the rationale behind methodological choices and providing actionable, referenced protocols.
Chemical Identity and Nomenclature
The 1,3,5-Triazine Core
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich structure is electron-deficient, which makes the carbon atoms susceptible to nucleophilic substitution. This reactivity is the cornerstone of triazine chemistry, allowing for the controlled, sequential replacement of leaving groups (typically halogens) to build a vast library of derivatives with diverse functions.[1][2]
Definitive Structure
The subject of this guide, 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, is an asymmetrically substituted triazine. The numbering of the triazine ring places the nitrogen atoms at positions 1, 3, and 5, and the carbons at 2, 4, and 6. The specific arrangement of the methoxy, amino, and methylamino groups dictates its unique chemical and physical properties, including its polarity, hydrogen bonding capability, and solubility.
Caption: Chemical structure of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
IUPAC Name, CAS Number, and Synonyms
-
IUPAC Name: 6-Methoxy-N2-methyl-1,3,5-triazine-2,4-diamine[3]
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CAS Number: 37019-25-3[3]
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Common Synonyms: 2-Amino-4-methoxy-6-(methylamino)-s-triazine, Deisopropylatrazine-2-hydroxy
While this specific compound is not as widely documented as major herbicides, it is structurally related to key agricultural chemicals and their metabolites, such as Atrazine and Simazine.
Key Chemical Identifiers
Quantitative data for this specific molecule is not broadly published. The table below presents its computed properties and identifiers, which are essential for database searches and analytical work.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₅O | - |
| Molecular Weight | 155.16 g/mol | - |
| Canonical SMILES | CNC1=NC(=NC(=N1)N)OC | - |
| InChI Key | HEMSJLNVJJUYEU-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of this triazine derivative are dictated by the interplay of its functional groups. The amino and methylamino groups provide sites for hydrogen bonding, both as donors and acceptors, which influences its solubility and melting point. The methoxy group adds some lipophilicity. It is expected to be a white to off-white crystalline solid with limited solubility in water and higher solubility in polar organic solvents like methanol or acetonitrile.[5]
Synthesis and Manufacturing
Rationale for Synthetic Strategy
The most versatile and widely adopted method for creating non-symmetrical substituted triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][5] The key to this strategy lies in the differential reactivity of the three chlorine atoms at varying temperatures. The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C), the second requires moderate heat (room temperature to ~50 °C), and the third often requires high temperatures (>80 °C) and sometimes a catalyst.[2] This temperature-controlled reactivity allows for the precise, stepwise introduction of different nucleophiles.
Generalized Synthetic Workflow
To synthesize 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a three-step sequential substitution is employed. The order of nucleophile addition is crucial to manage reactivity and maximize yield. Typically, the least reactive or most readily available nucleophile is added first.
Caption: Synthetic workflow for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a validated, general approach adapted from established methods for non-symmetric triazine synthesis.[1][2]
Materials: Cyanuric chloride, Methanol, Sodium Hydroxide, Methylamine (40% in water), Ammonium Hydroxide (28-30%), Acetone, Dioxane, Hydrochloric Acid, Deionized Water.
Step 1: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of sodium methoxide by dissolving sodium hydroxide (1.0 eq) in methanol.
-
Add the sodium methoxide solution dropwise to the cyanuric chloride solution, ensuring the temperature remains below 5 °C. The pH should be maintained at 7-8.
-
Stir vigorously for 2-3 hours at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the product can be used directly in the next step or isolated by pouring the mixture into ice water and filtering the resulting precipitate.
Step 2: Synthesis of 2-Chloro-4-methoxy-6-methylamino-1,3,5-triazine
-
To the solution/slurry from Step 1, add dioxane as a co-solvent.
-
Warm the mixture to 30-40 °C.
-
Slowly add an aqueous solution of methylamine (1.1 eq) dropwise. An exothermic reaction will occur; maintain the temperature at 40-45 °C.
-
Stir for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture. The intermediate product can be isolated or carried forward.
Step 3: Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
-
Transfer the reaction mixture from Step 2 to a pressure-rated reactor.
-
Add an excess of concentrated ammonium hydroxide (3.0-5.0 eq).
-
Seal the reactor and heat to 80-100 °C for 8-12 hours. The pressure will increase; monitor accordingly.
-
Cool the reactor to room temperature.
-
Filter the resulting solid precipitate.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified final compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is standard practice.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for analyzing triazines and their metabolites.[6][7]
Rationale for Method Selection:
-
HPLC with UV or Diode-Array Detection (DAD) is ideal for routine quantification. Triazines have a strong UV absorbance around 220-240 nm, making them easily detectable. Reversed-phase chromatography (e.g., with a C18 column) is effective for separating triazines of varying polarity.[6]
-
GC-MS is excellent for structural confirmation. The compound can be analyzed directly or after derivatization. Electron Impact (EI) ionization provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[7]
Detailed Protocol: HPLC-UV Method for Quantification
This protocol is designed for the quantitative analysis of the target triazine in solution.
-
Instrumentation: HPLC system with a UV/DAD detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical isocratic condition could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for a calibration curve.
-
Analysis: Inject 10-20 µL of each standard and sample. Quantify the analyte by comparing its peak area to the calibration curve.
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (primary and secondary amines, ~3100-3500 cm⁻¹), C=N stretching of the triazine ring (~1550-1600 cm⁻¹), and C-O stretching of the methoxy group (~1050-1250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Should exhibit distinct signals for the methoxy protons (-OCH₃), the methyl protons of the methylamino group (-NHCH ₃), and exchangeable protons from the amino groups (-NH ₂ and -NH CH₃).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a fragmentation pattern characteristic of the triazine ring and its substituents, providing definitive structural evidence.
Applications and Biological Relevance
Role as a Herbicide Metabolite
Many commercial triazine herbicides, like atrazine and simazine, undergo degradation in the environment and in biological systems. A common degradation pathway involves the sequential N-dealkylation of the side chains and hydrolysis of the chlorine atom, which is often replaced by a hydroxyl or methoxy group. 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine is a plausible metabolite of such processes. Therefore, its analytical standards are crucial for environmental monitoring and toxicological studies to assess water and soil contamination.[8][9]
Intermediate in Chemical Synthesis
The remaining amino and methylamino groups on the triazine ring possess nucleophilic character and can be further functionalized. This makes the compound a valuable intermediate for building more complex molecules, including potential pharmaceutical or agrochemical candidates.[10] The triazine scaffold is a known pharmacophore in medicinal chemistry, and derivatives are explored for various therapeutic activities.
Safety and Handling
6.1 GHS Hazard Classification While specific toxicity data for this compound is scarce, data from closely related analogs like 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) provides a strong basis for hazard assessment.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
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Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
6.2 Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
6.3 First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
References
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Alzchem. (n.d.). 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine. Retrieved from alzchem.com. [Link]
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Soylak, M., & Kirnap, M. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Taylor & Francis Online. [Link]
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ASCA GmbH. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from asca-gmbh.de. [Link]
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Pichon, V., et al. (1999). Determination of Triazine Herbicides and Degradation Products in Water. Springer Nature Experiments. [Link]
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Nélieu, S., et al. (2000). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. ResearchGate. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
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Patel, H. D., et al. (n.d.). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. TRO India. [Link]
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Chen, W. F., & Chou, S. S. (2001). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]
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Xiao, J., Ren, S., & Liu, Q. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization. RSC Publishing. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
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Li, J., et al. (2020). Simultaneous determination of triazine herbicides and their metabolites in shellfish. ProQuest. [Link]
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AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). Retrieved from aeru.co.uk. [Link]
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U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)-. Retrieved from epa.gov. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77943, N-(Methoxymethyl)-1,3,5-triazine-2,4,6-triamine. Retrieved from PubChem. [Link]
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